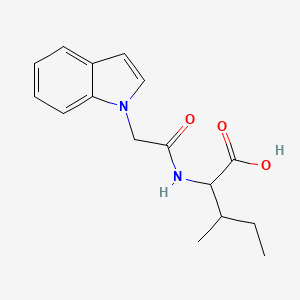

N-(1H-indol-1-ylacetyl)isoleucine

Description

Properties

IUPAC Name |

2-[(2-indol-1-ylacetyl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-11(2)15(16(20)21)17-14(19)10-18-9-8-12-6-4-5-7-13(12)18/h4-9,11,15H,3,10H2,1-2H3,(H,17,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRGJRDPSWISLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CN1C=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-1-ylacetyl)isoleucine typically involves the acylation of isoleucine with an indole derivative. One common method is the reaction of isoleucine with indole-3-acetic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-1-ylacetyl)isoleucine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The carbonyl group in the acyl moiety can be reduced to form alcohol derivatives.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives of the acyl moiety.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1H-indol-1-ylacetyl)isoleucine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-indol-1-ylacetyl)isoleucine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission. The isoleucine moiety can be involved in protein synthesis and metabolic pathways, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Research Findings and Data Gaps

- Structural vs. Functional Divergence: Even minor modifications (e.g., indole substitution position, methylation) can lead to significant functional differences. For example, leucine and isoleucine, despite identical molecular weights, exhibit distinct ionization profiles in MALDI-MS due to structural isomerism .

- Therapeutic Potential: Indole derivatives are explored for neuroprotective and antimicrobial roles, but this compound remains understudied. Its hybrid structure suggests dual roles in primary metabolism (via isoleucine) and secondary metabolite regulation (via indole) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-indol-1-ylacetyl)isoleucine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer: Synthesis typically involves coupling indole derivatives with isoleucine precursors under controlled pH and temperature. Microwave-assisted reactions (e.g., 100–120°C, 30–60 min) can reduce reaction time by 50% compared to conventional heating . Catalysts like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) enhance amidation efficiency, while solvents such as dichloromethane or ethanol stabilize intermediates . Post-synthesis, purity is verified via NMR and mass spectrometry (MS), with yields often exceeding 70% under optimized conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve indole ring protons (δ 7.0–7.5 ppm) and acetylated amino acid side chains . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while MS (ESI+) confirms molecular weight (e.g., m/z ≈ 275.3 for [M+H]⁺) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer: In vitro assays suggest modulation of serotonin receptors due to the indole moiety, with IC₅₀ values in the micromolar range (e.g., 10–50 µM) . Anti-inflammatory activity is assessed via COX-2 inhibition assays, while cytotoxicity studies (e.g., MTT assays on cancer cell lines) screen for therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer: Discrepancies often arise from metabolic stability or bioavailability. Pharmacokinetic studies (e.g., LC-MS/MS) quantify plasma concentrations post-administration, while metabolite profiling identifies degradation products (e.g., deacetylated derivatives) . Parallel in vitro assays under physiological oxygen/nutrient conditions (e.g., hypoxia-mimicking setups) improve translational relevance .

Q. What strategies optimize the compound’s interaction with enzymatic targets, such as aminoacyl-tRNA synthetases?

- Methodological Answer: Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like isoleucyl-tRNA synthetase. Site-directed mutagenesis of active sites (e.g., residues 200–300) validates computational models, while surface plasmon resonance (SPR) measures kinetic parameters (KD ≈ 1–10 µM) . Structure-activity relationship (SAR) studies modify the acetyl or indole groups to enhance selectivity .

Q. How does this compound influence branched-chain amino acid (BCAA) metabolism in metabolic studies?

- Methodological Answer: Isotopic labeling (¹³C-isoleucine) tracks incorporation into proteins or degradation pathways via GC-MS. In diabetic models, elevated hepatic N-(1-deoxy-1-fructosyl)-isoleucine correlates with impaired BCAA catabolism, assessed via targeted metabolomics . Knockout cell lines (e.g., siRNA for BCAT2) clarify mechanistic roles in signaling pathways .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer: Continuous-flow reactors reduce batch variability, with chiral HPLC (Chiralpak AD-H column) monitoring enantiomeric excess (>99%). Racemization risks are minimized by avoiding alkaline conditions during purification. Process analytical technology (PAT) tools, like inline FTIR, enable real-time monitoring .

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

- Methodological Answer: Cross-validate results using >3 cell lines (e.g., HEK-293, HepG2, MCF-7) and standardize culture conditions (e.g., serum concentration, passage number). Combinatorial assays (e.g., synergy with cisplatin) distinguish compound-specific effects from off-target toxicity .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

- Methodological Answer: Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact. Spills are neutralized with 5% sodium bicarbonate, followed by ethanol rinse . Storage at −20°C under argon prevents degradation. Acute toxicity data (LD₅₀ > 500 mg/kg in rodents) suggest moderate hazard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.